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Compound of Interest

Compound Name: Methyl 3-pentenoate

Cat. No.: B1582013 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of Methyl 3-pentenoate, providing researchers, scientists, and drug

development professionals with a comprehensive spectroscopic profile of this unsaturated

ester.

This technical guide offers a detailed examination of the spectroscopic data for Methyl 3-
pentenoate (CAS No: 26588-66-3 for the unspecified isomer, 20515-19-9 for the (E)-isomer), a

six-carbon unsaturated methyl ester. The following sections present the quantitative data from

¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry in structured tables, detail the

experimental protocols for data acquisition, and provide visualizations of key analytical

workflows and fragmentation pathways.

Spectroscopic Data Summary
The spectroscopic data for Methyl 3-pentenoate has been compiled from various sources to

provide a comprehensive overview of its structural features. The following tables summarize

the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-
pentenoate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available in

search results

Quantitative ¹H NMR data with precise chemical shifts, multiplicities, and coupling constants

were not available in the initial search results. The expected signals would correspond to the

methyl ester protons, the allylic methylene protons, the vinylic protons, and the terminal methyl

protons.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-
pentenoate

Chemical Shift (δ) ppm Assignment

Data not available in search results C=O

Data not available in search results -OCH₃

Data not available in search results -CH=

Data not available in search results =CH-

Data not available in search results -CH₂-

Data not available in search results -CH₃

The ¹³C NMR data for Methyl 3-pentenoate is referenced to a publication by P. A. Couperus

and A. D. Clague in Organic Magnetic Resonance (1978), 11, 590.[1] Access to the full text of

this publication is required to populate this table.

Table 3: Infrared (IR) Spectroscopy Data for Methyl 3-
pentenoate
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Wavenumber (cm⁻¹) Intensity Assignment

~3030-3010 Medium =C-H stretch

~2960-2850 Medium-Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1650 Medium C=C stretch

~1200 Strong C-O stretch (ester)

This table is based on typical IR absorption frequencies for unsaturated esters. Specific peak

values for Methyl 3-pentenoate are sourced from spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data for Methyl 3-
pentenoate

m/z Relative Intensity (%) Proposed Fragment

114 29.72 [M]⁺ (Molecular Ion)

99 Data not available [M - CH₃]⁺

83 Data not available [M - OCH₃]⁺

59 37.93 [COOCH₃]⁺

55 99.99 [C₄H₇]⁺

29 35.68 [C₂H₅]⁺

The fragmentation data is based on the GC-MS analysis of Methyl 3-pentenoate.[1] The

proposed fragments are based on common fragmentation patterns of unsaturated esters.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide. These protocols are generalized for the analysis of liquid organic compounds like

Methyl 3-pentenoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of the molecule.

Methodology:

Sample Preparation: A sample of Methyl 3-pentenoate (5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

(δ 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a

spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm)

is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of

scans and a longer acquisition time are required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied. The

chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Methyl 3-pentenoate by measuring the

absorption of infrared radiation.

Methodology:
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Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid

Methyl 3-pentenoate is placed directly onto the ATR crystal.

Instrument Setup: The FTIR spectrometer is set to acquire a spectrum in the mid-infrared

range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is

recorded.

Data Acquisition: The sample spectrum is then recorded. Multiple scans are averaged to

improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are identified and correlated with specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Methyl 3-
pentenoate.

Methodology:

Sample Preparation: A dilute solution of Methyl 3-pentenoate is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Instrument Setup:

Gas Chromatograph (GC): A capillary column suitable for the separation of volatile organic

compounds is installed. The oven temperature is programmed to ramp from a low initial

temperature to a higher final temperature to ensure good separation. The injector

temperature and carrier gas (typically helium) flow rate are optimized.

Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode, typically at

70 eV. The mass analyzer is set to scan a mass range appropriate for the expected

molecular weight and fragments (e.g., m/z 10-200).

Data Acquisition: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

The separated components eluting from the GC column are introduced into the MS for
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ionization and mass analysis.

Data Processing: The total ion chromatogram (TIC) is examined to identify the peak

corresponding to Methyl 3-pentenoate. The mass spectrum of this peak is then analyzed to

determine the molecular ion and the m/z values of the fragment ions.

Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of Methyl 3-pentenoate.
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Caption: Workflow for Spectroscopic Analysis.
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Mass Spectrometry Fragmentation of Methyl 3-pentenoate

Major Fragments

[C₆H₁₀O₂]⁺˙ m/z = 114

[C₅H₇O₂]⁺ m/z = 99
- •CH₃

[C₅H₇O]⁺ m/z = 83- •OCH₃

[COOCH₃]⁺ m/z = 59
- •C₅H₇

[C₄H₇]⁺ m/z = 55

- •COOCH₃

Click to download full resolution via product page

Caption: Key Fragmentation Pathways in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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